Product packaging for (4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate(Cat. No.:CAS No. 17020-04-1)

(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate

Cat. No.: B242448
CAS No.: 17020-04-1
M. Wt: 468.8 g/mol
InChI Key: DTHUXXMWYWKQKX-UHFFFAOYSA-N
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Description

Bauerenyl acetate is a pentacyclic triterpenoid compound classified among the class of organic compounds known as triterpenoids, which are terpene molecules containing six isoprene units . This compound has the chemical formula C32H52O2 and an average molecular weight of 468.75 g/mol . It is provided as a solid powder that should be stored desiccated at -20°C and is soluble in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This product is intended for research applications and is strictly labeled "For Research Use Only, Not for Human Use." Bauerenyl acetate is a natural product that can be isolated from plant sources, most notably the herb of Solidago altissima . Its presence has also been identified in other species, such as the roots of Euphorbia chrysocoma and Ainsliaea yunnanensis , making it a compound of interest in the field of phytochemistry and natural products research . Researchers utilize bauerenyl acetate as a standard or marker compound in the chemical profiling and quality control of herbal extracts . Its occurrence alongside other known triterpenoids and sterols, such as lupenone, alpha-amyrenone, and beta-sitosterol, positions it as a significant subject in studies aimed at understanding plant biosynthesis and chemotaxonomy . When handling bauerenyl acetate in a research setting, standard laboratory safety practices should be followed. It is recommended to avoid dust formation and contact with skin and eyes. Personal protective equipment, including gloves and safety goggles, should be worn, and the chemical should be handled in a well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O2 B242448 (4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate CAS No. 17020-04-1

Properties

IUPAC Name

(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHUXXMWYWKQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bauerenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17020-04-1
Record name Bauerenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 - 292 °C
Record name Bauerenyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Distribution of Bauerenyl Acetate

Bauerenyl acetate (B1210297) is a naturally occurring compound identified in a range of plant species and environmental archives. Its presence is often linked to specific plant families, particularly within the Asteraceae and Apocynaceae groups.

Plant-Based Occurrences: Research has documented the presence of bauerenyl acetate in several plant families. It has been identified in three species belonging to the Asteraceae family and in four species within the Apocynaceae family scite.airesearchgate.net. Additionally, it has been reported in Euphorbia chrysocoma scite.airesearchgate.net. Specific plant species where bauerenyl acetate has been identified include Picris hieracioides and Stevia salicifolia nih.gov. It has also been noted in Cirsium sp. scite.ai. Beyond plants, bauerenyl acetate has been detected in propolis, a resinous mixture produced by honey bees researchgate.netmdpi.com.

Environmental Archives: Bauerenyl acetate has also been found in various environmental matrices, serving as a proxy for past biological inputs. It has been identified in peat bogs in Northern Spain, specifically within profiles from locations such as Roñanzas, La Borbolla, Buelna, and Pendueles mdpi.comcsic.esresearchgate.net. Furthermore, it has been detected in lake sediments mdpi.comresearchgate.netcopernicus.org and in sedimentary archives from the Central Po Plain in Italy, with notable occurrences linked to the Bronze Age csic.es.

The distribution of bauerenyl acetate across these diverse sources highlights its widespread presence in both living organisms and geological archives.

Table 1: Documented Plant Occurrences of Bauerenyl Acetate

Plant FamilySpecific Species MentionedReferences
AsteraceaePicris hieracioides nih.govcsic.es
AsteraceaeStevia salicifolia nih.gov
AsteraceaeCirsium sp. scite.ai
Apocynaceae(Four species documented) scite.airesearchgate.net
EuphorbiaceaeEuphorbia chrysocoma scite.airesearchgate.net
Other SourcesPropolis researchgate.netmdpi.com

Assessment of Bauerenyl Acetate As a Paleoenvironmental Biomarker

Bauerenyl acetate (B1210297), along with other triterpenyl acetates, is recognized for its potential as a molecular biomarker in palaeoenvironmental studies. Its specific chemical structure and known plant origins allow for the reconstruction of past vegetation and environmental conditions.

Biomarker Potential and Specificity: Triterpenyl acetates, including bauerenyl acetate, are considered valuable indicators for tracking past vegetation changes in palaeoenvironmental archives such as soils, sediments, and peats researchgate.netresearchgate.net. Bauerenyl acetate, in conjunction with related compounds like pichierenyl and isopichierenyl acetates, is noted for its specificity, particularly at the species level, with a strong association with Picris hieracioides within the Asteraceae family csic.es. The detection of these specific acetates in sedimentary archives marks their initial identification in such matrices, building upon their prior description in Picris hieracioides csic.es. The limited number of plant sources for many triterpenyl acetates underscores their utility in tracing past plant communities researchgate.net. Research is ongoing to establish triterpenyl acetates as chemotaxonomical markers for the Asteraceae family in soils and sediments scite.airesearchgate.net.

Environmental Contexts and Formation Pathways: In peat bog environments, the distribution patterns of bauerenyl acetate can offer insights into specific source inputs. Its restricted presence in certain peat profiles, compared to other higher plant triterpenoids, suggests a more specialized origin, with Asteraceae plants being a proposed source nih.govontosight.ai. The formation of acetyl derivatives like bauerenyl acetate in peatlands may be influenced by environmental conditions characterized by an abundance of acetic acid. Such conditions are often indicative of the dominance of hydrogenotrophic methanogenesis or homoacetogenesis over acetoclastic methanogenesis researchgate.netmdpi.com.

In some peat profiles, bauerenyl acetate has been observed to be more prevalent than its corresponding ketone, bauerenone csic.es. For instance, in the Roñanzas peat profile, bauerenone reached a maximum concentration of 8 µg/g Corg, while bauerenyl acetate was found at concentrations up to 113 µg/g Corg nih.gov. This comparative abundance can provide further clues about the specific depositional and diagenetic processes within the peatland. The presence of bauerenyl acetate in sedimentary archives has been specifically linked to the Bronze Age, providing a temporal marker for its deposition csic.es.

Isolation and Purification Methodologies for Bauerenyl Acetate

Extraction Techniques from Complex Biological Matrices

The initial step in isolating Bauerenyl acetate (B1210297) involves its extraction from the biological source material. Triterpenoids like Bauerenyl acetate are generally lipophilic, making organic solvents effective for their extraction.

Propolis Extraction: Studies on propolis samples have utilized solvent extraction methods to isolate Bauerenyl acetate. For instance, a common approach involves a sequential extraction process, first with methanol (B129727), followed by chloroform (B151607) using a Soxhlet apparatus scielo.brresearchgate.netscielo.br. This dual-solvent extraction aims to capture a broader range of compounds, with chloroform being particularly effective for triterpenoids scielo.brresearchgate.netscielo.br. In one documented case, Bauerenyl acetate was obtained from the chloroform extract of an unusual propolis sample with a reported yield of 7% scielo.brresearchgate.netscielo.br.

Plant Material Extraction: Bauerenyl acetate has also been isolated from plant sources such as Garcinia hanburyi researchgate.net and Tabernaemontana longipes nih.gov. For T. longipes, chloroform extract of the leaves was used, and it was found to contain Bauerenyl acetate as an active principle nih.gov. Other studies on plant extracts for wood preservation identified triterpene and fatty acid derivatives, including acetates, using non-polar solvents like n-hexane and petroleum ether via Soxhlet extraction unirioja.es.

Advanced Chromatographic Separation Strategies

Following extraction, crude extracts are subjected to chromatographic techniques to separate and purify Bauerenyl acetate from other co-extracted compounds.

Column Chromatography Approaches for Bauerenyl Acetate Enrichment

Column chromatography is a fundamental technique for the initial enrichment and purification of Bauerenyl acetate. This method relies on the differential partitioning of compounds between a stationary phase (adsorbent) and a mobile phase (solvent) packed within a column.

Stationary Phase: Silica (B1680970) gel is the most commonly employed stationary phase for the chromatographic separation of Bauerenyl acetate researchgate.netresearchgate.net222.198.130uvic.calibretexts.org. Alumina and Sephadex LH-20, as well as ODS (octadecylsilane) columns, have also been utilized for separation and purification purposes 222.198.130.

Mobile Phase: The choice of mobile phase is critical and is typically a mixture of solvents with varying polarities. For silica gel chromatography, solvent systems often include combinations of non-polar solvents like petroleum ether or hexane (B92381) with more polar solvents such as chloroform, ethyl acetate, or methanol researchgate.netuvic.ca. For example, mixtures of petroleum ether, chloroform, and methanol have been used as mobile phases for fractionating extracts containing Bauerenyl acetate researchgate.net. The eluent polarity is systematically increased to elute compounds based on their adsorption affinity to the stationary phase uvic.calibretexts.orgbyjus.com.

Procedure and Enrichment: The crude extract is applied to the top of the packed column, and the mobile phase is passed through. Components with lower affinity for the stationary phase elute faster, allowing for the separation of Bauerenyl acetate from more polar or less polar impurities uvic.calibretexts.orgbyjus.com. Recrystallization from solvent mixtures, such as chloroform:methanol (5:2), is often used as a final purification step after column chromatography to obtain pure crystalline Bauerenyl acetate researchgate.net.

Table 3.2.1.1: Example Column Chromatography Parameters for Bauerenyl Acetate Isolation

Stationary PhaseMobile Phase Components (Examples)Typical ApplicationSource Reference
Silica gelPetroleum ether, Chloroform, Methanol (varying ratios)Fractionation and enrichment of triterpenoids researchgate.net
Silica gelHexane, Ethyl Acetate (varying ratios)General separation of organic compounds uvic.calibretexts.org
Silica gelChloroform, Ethyl AcetateSeparation of triterpenoids from propolis extract researchgate.net
Sephadex LH-20Various solvent mixturesSeparation and purification 222.198.130
ODSVarious solvent mixturesSeparation and purification 222.198.130

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the high-resolution separation and purification of compounds. It is employed when very high purity is required, or when other methods fail to resolve closely related compounds.

Principle and Application: HPLC operates by pumping a liquid mobile phase at high pressure through a column packed with a stationary phase. Compounds are separated based on their differential interactions with both phases actylislab.comopenaccessjournals.com. HPLC is crucial for achieving the purity levels necessary for detailed analysis or for obtaining reference standards of Bauerenyl acetate actylislab.comopenaccessjournals.com.

Methodology: While specific HPLC purification methods for Bauerenyl acetate are not extensively detailed in the provided search results, HPLC is generally used for analyzing complex mixtures, including plant extracts scielo.br. Anion exchange columns with UV/Vis detectors are mentioned for the determination of acetate, a functional group present in Bauerenyl acetate, suggesting that similar chromatographic principles could be applied for its purification researchgate.netresearchgate.net. HPLC systems require high-purity solvents, such as acetonitrile (B52724) and methanol, for optimal performance actylislab.com.

Gas Chromatography (GC) for Separation and Analysis

Gas Chromatography (GC) is primarily used for the analysis and identification of volatile and semi-volatile compounds, including Bauerenyl acetate, often coupled with Mass Spectrometry (GC-MS) for definitive identification.

Analytical Role: GC is employed to confirm the purity of isolated Bauerenyl acetate and to identify it within complex mixtures by comparing retention times and mass spectra with known standards scielo.brresearchgate.netunirioja.es.

GC Conditions: Typical GC analysis for Bauerenyl acetate involves a Hewlett Packard 5890 Series II Plus gas chromatograph interfaced with a Hewlett Packard 5899B spectrometer. A common setup includes an HP-5 fused silica capillary column (30 m x 0.25 mm), with Helium as the carrier gas at a flow rate of 32 cm/min and a split ratio of 1:10. The oven temperature is programmed from 100 °C to 300 °C, with an isothermal period at the end researchgate.net. Flame Ionization Detectors (FID) and Mass Selective Detectors (MSD) are frequently used researchgate.netnotulaebotanicae.roresearcher.life.

Identification: Identification is confirmed by comparing the mass spectral data (e.g., fragments at m/z 289 and 229) and retention times with those of authentic Bauerenyl acetate standards or with published data scielo.brresearchgate.net. GC-MS analysis has been instrumental in identifying Bauerenyl acetate among other triterpenes and related compounds in various extracts unirioja.esresearcher.life.

Table 3.2.3.1: Typical Gas Chromatography Parameters for Bauerenyl Acetate Analysis

ParameterSpecificationSource Reference
GC SystemHewlett Packard 5890 Series II Plus researchgate.net
DetectorHewlett Packard 5899B Mass Selective Detector (MSD), Flame Ionization Detector (FID) researchgate.netnotulaebotanicae.ro
ColumnHP-5 fused silica capillary column (30 m x 0.25 mm) researchgate.net
Carrier GasHelium researchgate.net
Flow Rate32 cm/min researchgate.net
Split Ratio1:10 researchgate.net
Oven Temperature100 °C to 300 °C (with 15 min isothermal period at the end) researchgate.net
Injector Temp.300 °C researchgate.net
Ionization Voltage70 eV (for MS) researchgate.net

Biosynthesis of Bauerenyl Acetate

Elucidation of the Isoprenoid Biosynthetic Pathway for Triterpenoids

The journey to forming bauerenyl acetate (B1210297) begins with the isoprenoid biosynthetic pathway, a fundamental route for the creation of a vast array of natural products, including triterpenoids. Triterpenoids are a class of organic compounds composed of six isoprene (B109036) units, which are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. researchgate.net For triterpenoids like bauerenyl acetate, the MVA pathway is the primary contributor of the necessary precursors. researchgate.net

The mevalonate (MVA) pathway, operating in the cytoplasm and endoplasmic reticulum of plant cells, is responsible for synthesizing the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net This pathway commences with the condensation of three molecules of acetyl-CoA.

The key steps and enzymes involved in the MVA pathway leading to the precursors of triterpenoids are summarized in the table below.

StepEnzymeSubstrate(s)Product(s)Cellular Location
1Acetoacetyl-CoA thiolase (AACT)2 x Acetyl-CoAAcetoacetyl-CoA + CoACytosol
2HMG-CoA synthase (HMGS)Acetoacetyl-CoA + Acetyl-CoA3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) + CoACytosol
3HMG-CoA reductase (HMGR)HMG-CoA + 2 NADPHMevalonate + 2 NADP+ + CoAEndoplasmic Reticulum
4Mevalonate kinase (MVK)Mevalonate + ATPMevalonate-5-phosphate + ADPCytosol
5Phosphomevalonate kinase (PMK)Mevalonate-5-phosphate + ATPMevalonate-5-pyrophosphate + ADPCytosol
6Mevalonate pyrophosphate decarboxylase (MVD)Mevalonate-5-pyrophosphate + ATPIsopentenyl pyrophosphate (IPP) + ADP + Pi + CO2Cytosol
7IPP isomerase (IDI)Isopentenyl pyrophosphate (IPP)Dimethylallyl pyrophosphate (DMAPP)Cytosol/Peroxisomes

Subsequent head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, lead to the formation of geranyl pyrophosphate (GPP; C10) and then farnesyl pyrophosphate (FPP; C15). The head-to-head condensation of two FPP molecules, a reaction catalyzed by squalene (B77637) synthase, yields squalene (C30), the direct precursor to all triterpenoids. researchgate.net Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase. This cyclic ether is the pivotal substrate for the next stage of biosynthesis.

The acetate-malonate pathway is fundamental to the biosynthesis of fatty acids and polyketides. Its primary role in the context of bauerenyl acetate biosynthesis is the provision of acetyl-CoA, the initial building block for the mevalonate pathway. Acetyl-CoA is a central molecule in cellular metabolism, derived from various sources including the breakdown of carbohydrates (glycolysis), fatty acids (β-oxidation), and some amino acids. The acetate-malonate pathway, through the action of acetyl-CoA carboxylase, converts acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. However, the pool of acetyl-CoA generated and utilized in the cytoplasm is what directly feeds into the MVA pathway for triterpenoid (B12794562) biosynthesis.

Investigation of Enzymatic Transformations in Bauerenyl Acetate Biosynthesis

The formation of the characteristic pentacyclic structure of bauerenol (B1667763), the precursor to bauerenyl acetate, is a critical step governed by a specific class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases. These enzymes catalyze the intricate cyclization of 2,3-oxidosqualene into a variety of triterpene skeletons. nih.gov

While the specific oxidosqualene cyclase responsible for the synthesis of bauerenol, which could be termed "bauerenol synthase," has not yet been definitively identified and characterized in the scientific literature, its existence is inferred from the presence of bauerenol and bauerenyl acetate in various plant species. nih.govnih.gov The cyclization reaction initiated by the protonation of the epoxide ring of 2,3-oxidosqualene leads to a cascade of carbocationic intermediates that are then stereospecifically rearranged and finally terminated by deprotonation to yield the bauerenol skeleton.

The final step in the biosynthesis of bauerenyl acetate is the acetylation of the hydroxyl group at the C-3 position of the bauerenol molecule. This reaction is catalyzed by an acetyltransferase, likely an alcohol acetyltransferase (AAT), which utilizes acetyl-CoA as the acetyl group donor. nih.govfrontiersin.orgresearchgate.net Although a specific "bauerenol acetyltransferase" has not been isolated and characterized, the existence of such an enzyme is highly probable, given the widespread occurrence of acetylated triterpenoids in plants. These enzymes are part of the larger BAHD acyltransferase family, known for their role in the biosynthesis of various plant secondary metabolites. nih.govfrontiersin.org

Enzymatic StepEnzyme ClassSubstrate(s)Product
CyclizationOxidosqualene cyclase (e.g., Bauerenol synthase)2,3-OxidosqualeneBauerenol
AcetylationAcetyltransferase (e.g., Bauerenol acetyltransferase)Bauerenol, Acetyl-CoABauerenyl acetate, CoA

Isotopic Labeling Studies for Pathway Delineation in Planta

Currently, there are no specific published isotopic labeling studies that have delineated the complete biosynthetic pathway of bauerenyl acetate in planta. However, based on extensive studies of other triterpenoids, it is well-established that the carbon skeleton of bauerenol is derived from the precursors generated through the mevalonate pathway. nih.gov A hypothetical labeling pattern in bauerenyl acetate, resulting from the incorporation of [¹³C]acetate, can be predicted based on the known mechanisms of the MVA pathway.

Mechanisms of Natural Acetylation and Formation in Geochemical Environments

The acetylation of bauerenol to form bauerenyl acetate in plants is an enzymatically controlled process, as described in section 4.2. This natural acetylation is a common modification of triterpenoids and can influence their biological activity and ecological functions.

In geochemical environments, the formation of bauerenyl acetate can occur through different mechanisms. During the early stages of diagenesis (the physical and chemical changes occurring in sediments after deposition), the original bauerenol biosynthesized by plants can undergo esterification with acetic acid present in the sedimentary environment. researchgate.net Acetic acid can be a product of the microbial degradation of organic matter. This process is generally not enzymatic and is driven by the chemical conditions within the sediment, such as pH and temperature.

Furthermore, bauerenyl acetate itself, deposited from plant litter, can be preserved in sediments and undergo further diagenetic transformations. These transformations can include isomerization, degradation, and defunctionalization over geological time scales, eventually leading to the formation of more stable hydrocarbon skeletons found in ancient sediments and petroleum. nih.govresearchgate.net The presence of bauerenyl acetate and its diagenetic products in geological samples can serve as valuable biomarkers, providing information about the past vegetation and depositional environments. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Bauerenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is paramount in elucidating the complex structure of bauerenyl acetate (B1210297), providing detailed information about the arrangement of atoms and their electronic environments.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift Analysis

One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, offer critical insights into the structural framework of bauerenyl acetate. The ¹H NMR spectrum reveals the presence and environment of hydrogen atoms, while the ¹³C NMR spectrum provides information about the carbon skeleton.

¹H NMR Spectroscopy: Key signals observed in the ¹H NMR spectrum of bauerenyl acetate include:

  • A signal at δ 5.40 ppm, characteristic of a proton at a double bond (H-7), typically appearing as a triplet with a coupling constant of J = 4.0 Hz.
  • A signal at δ 4.51 ppm, attributed to the proton at the C-3 position (H-3α), observed as a doublet of doublets with coupling constants of J = 10.5 and 5.0 Hz, indicating its specific stereochemical environment.
  • A singlet at δ 2.05 ppm, corresponding to the methyl protons of the acetate group (-OCOCH₃).
  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum of bauerenyl acetate displays characteristic signals for its functional groups and carbon framework:

  • A signal at δ 171.03 ppm, indicative of the carbonyl carbon (C=O) of the ester group.
  • A signal at δ 145.45 ppm, assigned to the carbon at position 8 (C-8), which is part of the double bond system.
  • A signal at δ 116.24 ppm, corresponding to the vinylic carbon at position 7 (C-7).
  • A signal at δ 81.15 ppm, assigned to the carbon at position 3 (C-3) bearing the acetate group.
  • Table 5.1.1: ¹H and ¹³C NMR Chemical Shifts of Bauerenyl Acetate

    Nucleus Chemical Shift (δ, ppm) Multiplicity/Assignment Coupling Constant (J, Hz) Reference
    ¹H 5.40 t / H-7 4.0 scielo.brscielo.br
    ¹H 4.51 dd / H-3α 10.5, 5.0 scielo.brscielo.br
    ¹H 2.05 s / Acetate CH₃ - scielo.brscielo.br
    ¹³C 171.03 C=O - scielo.brscielo.br
    ¹³C 145.45 C-8 - scielo.brscielo.br
    ¹³C 116.24 C-7 - scielo.brscielo.br
    ¹³C 81.15 C-3 - scielo.brscielo.br

    Note: The assignment of specific carbons and protons beyond those explicitly mentioned is based on typical triterpenoid (B12794562) structures and comparative analysis with published data.

    Two-Dimensional NMR Techniques (COSY, HMBC, NOESY) for Connectivity and Stereochemistry

    Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect SpectroscopY (NOESY), are instrumental in establishing the complete connectivity and stereochemistry of complex molecules like bauerenyl acetate. COSY experiments reveal proton-proton couplings through bonds, aiding in the assignment of adjacent protons. HMBC experiments are crucial for establishing correlations between protons and carbons separated by two or three bonds, thereby mapping out the carbon skeleton and confirming the positions of functional groups. NOESY experiments provide information about through-space proximity of protons, which is vital for determining relative stereochemistry. While specific detailed 2D NMR data for bauerenyl acetate are not extensively detailed in the provided snippets, these techniques are standardly employed for unambiguous structural assignments and stereochemical determination in natural product chemistry researchgate.netresearchgate.netlibretexts.orgyoutube.comsdsu.edu.

    Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

    Mass spectrometry provides essential information regarding the molecular weight of bauerenyl acetate and its fragmentation patterns, which are characteristic of its structure. Electron Ionization Mass Spectrometry (EIMS) is commonly used for triterpenoids scielo.brscielo.brresearchgate.netresearchgate.net.

    The molecular ion peak (M⁺) for bauerenyl acetate corresponds to its molecular weight of approximately 468.8 g/mol. Characteristic fragments observed in the mass spectrum include:

  • A fragment at m/z 289, observed with a relative abundance of 90%.
  • A base peak fragment at m/z 229 (100% relative abundance), which is highly diagnostic.
  • These fragmentation patterns arise from the cleavage of specific bonds within the molecule, often initiated by the loss of neutral fragments or radical cations, providing further evidence for the proposed structure.

    Table 5.2: Key Mass Spectrometry Fragments of Bauerenyl Acetate

    m/z Relative Abundance (%) Interpretation Reference
    468.8 (Molecular Ion) Molecular Weight nih.govthegoodscentscompany.comhmdb.ca
    289 90 Characteristic fragment scielo.brscielo.br
    229 100 Base peak fragment, characteristic scielo.brscielo.br

    Infrared (IR) Spectroscopy for Functional Group Confirmation

    Infrared (IR) spectroscopy is utilized to identify the presence of specific functional groups within the bauerenyl acetate molecule. The spectrum of bauerenyl acetate exhibits characteristic absorption bands associated with its ester functionality and hydrocarbon framework.

    A prominent absorption band is observed at approximately 1732.79 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an ester group scielo.brscielo.brspectroscopyonline.comucla.edurockymountainlabs.com. General IR absorption ranges for ester carbonyls are typically between 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations associated with the ester linkage are expected in the region of 1050-1300 cm⁻¹ spectroscopyonline.comucla.edurockymountainlabs.com. The hydrocarbon portion of the molecule contributes to absorptions in the fingerprint region and the C-H stretching region (typically 2850-3000 cm⁻¹).

    Table 5.3: Characteristic IR Absorption Bands of Bauerenyl Acetate

    Functional Group Absorption Band (cm⁻¹) Band Type/Description Reference
    Ester (C=O) 1732.79 Carbonyl stretch scielo.brscielo.br
    Ester (C-O) ~1250 C-O stretch spectroscopyonline.comrockymountainlabs.com
    Alkyl C-H 2950 - 2850 C-H stretch ucla.edu

    Comparative Spectroscopic Analysis with Published Data and Reference Standards

    The definitive identification and structural confirmation of bauerenyl acetate are achieved through the rigorous comparison of its experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) with those reported in the scientific literature for authentic samples or established reference standards scielo.brscielo.brresearchgate.net. This comparative analysis ensures the accurate assignment of all spectral signals and validates the proposed structure, including its stereochemistry.


    Compound List:

    Chemical Synthesis and Derivatization of Bauerenyl Acetate

    Strategies for Chemical Synthesis of the Bauerenyl Skeleton

    The de novo synthesis of a complex natural product like bauerenyl acetate (B1210297) requires a sophisticated and lengthy sequence of reactions. General strategies for the synthesis of pentacyclic triterpenoids often rely on biomimetic approaches, which mimic the natural biosynthetic pathways.

    Biomimetic Approaches: The biosynthesis of most triterpenoids, including the bauerenyl skeleton, proceeds through the acid-catalyzed cyclization of squalene (B77637) or its 2,3-epoxide. iupac.orgresearchgate.net This remarkable transformation involves a cascade of carbocationic rearrangements that rapidly build the complex polycyclic framework. iupac.org Synthetic strategies can emulate this process through the carefully designed cyclization of polyene precursors. These precursors, often synthesized through a series of coupling reactions, are then subjected to acidic conditions to trigger the desired cyclization cascade. The specific substitution pattern and geometry of the polyene precursor are crucial for directing the cyclization towards the desired triterpenoid (B12794562) skeleton. iupac.orgresearchgate.net

    For instance, the synthesis of friedelin (B1674157), a pentacyclic triterpenoid with a rearranged skeleton, has been a subject of extensive research and provides a model for the potential synthesis of other complex triterpenoids. nih.govcabidigitallibrary.orgresearchgate.netresearchgate.netnih.gov The strategies employed in friedelin synthesis often involve the construction of a tetracyclic intermediate, followed by the formation of the fifth ring and subsequent skeletal rearrangements to achieve the final structure. nih.govcabidigitallibrary.orgresearchgate.netresearchgate.netnih.gov

    Convergent and Linear Syntheses: Alternatively, more traditional convergent or linear synthetic routes can be envisioned. A convergent approach would involve the synthesis of two or more complex fragments of the molecule, which are then coupled together in the later stages of the synthesis. A linear approach, on the other hand, would involve the sequential construction of the rings and installation of the functional groups in a step-by-step manner. These approaches, while potentially offering more control over stereochemistry, are often less efficient for the synthesis of highly complex and fused ring systems like that of bauerenyl acetate.

    Given the complexity of the bauerenyl skeleton, a successful total synthesis would likely involve a combination of biomimetic cyclization strategies and carefully orchestrated functional group manipulations.

    Directed Chemical Transformations of Bauerenyl Acetate

    The functional groups present in bauerenyl acetate, namely the acetate ester at C-3 and the double bond in the E-ring, serve as handles for a variety of chemical transformations. These modifications can lead to the formation of novel skeletons, the introduction of new functional groups, and the synthesis of a diverse range of structural analogs.

    In analogous systems, the treatment of a triterpenoid with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to the epoxidation of the double bond. Subsequent treatment with a Lewis acid or protic acid can then induce a cascade of rearrangements, resulting in ring contraction, ring expansion, or the migration of methyl groups. The outcome of these rearrangements is often highly dependent on the stereochemistry of the starting material and the reaction conditions employed. Such transformations hold the potential to convert the bauerenyl skeleton into previously unknown polycyclic systems.

    The secondary acetate group at the C-3 position of bauerenyl acetate is attached to a hydroxyl group that can be unmasked via hydrolysis. This secondary alcohol is susceptible to oxidation by various reagents to yield the corresponding ketone. Chromium trioxide (CrO₃) and its derivatives are powerful oxidizing agents commonly used for this purpose in organic synthesis. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgresearchgate.netlibretexts.orgresearchgate.net

    The oxidation of a secondary alcohol to a ketone using chromium trioxide typically proceeds under acidic conditions (Jones oxidation) or in pyridine (B92270) (Collins or Sarett oxidation). wikipedia.org For example, the oxidation of the related pentacyclic triterpenoid friedelin with molecular oxygen in the presence of a strong base, followed by treatment with chromium trioxide, has been reported to yield a lactone derivative, indicating oxidation at a position adjacent to a carbonyl group. oup.com The specific conditions can be tailored to be mild and selective, minimizing side reactions. organic-chemistry.org The resulting ketone at C-3, bauerenone acetate, would be a valuable intermediate for further derivatization, such as the introduction of different functional groups at the C-2 position via α-functionalization reactions.

    Table 1: Common Chromium(VI) Reagents for Alcohol Oxidation

    Reagent NameCompositionTypical SolventSubstrate → Product
    Jones ReagentCrO₃, H₂SO₄, H₂OAcetonePrimary alcohol → Carboxylic acid; Secondary alcohol → Ketone
    Collins ReagentCrO₃·2(pyridine)DichloromethanePrimary alcohol → Aldehyde; Secondary alcohol → Ketone
    Sarett ReagentCrO₃ in pyridinePyridinePrimary alcohol → Aldehyde; Secondary alcohol → Ketone
    Pyridinium chlorochromate (PCC)C₅H₅NH⁺[CrO₃Cl]⁻DichloromethanePrimary alcohol → Aldehyde; Secondary alcohol → Ketone
    Pyridinium dichromate (PDC)(C₅H₅NH⁺)₂[Cr₂O₇]²⁻Dichloromethane, DMFPrimary alcohol → Aldehyde or Carboxylic acid; Secondary alcohol → Ketone

    The synthesis of structural analogs and derivatives of bauerenyl acetate can be achieved by modifying its existing functional groups. This approach, often referred to as semi-synthesis, is a common strategy for exploring the structure-activity relationships of natural products. nih.gov

    Modification of the C-3 Acetate Group: The acetate group at C-3 can be readily hydrolyzed under basic conditions to afford bauerenol (B1667763). This free hydroxyl group can then be re-esterified with a variety of carboxylic acids to produce a library of new esters. Alternatively, the hydroxyl group can be converted into other functional groups, such as ethers, halides, or amines, through standard organic transformations. These modifications can significantly alter the lipophilicity and steric properties of the molecule, potentially influencing its biological activity. nih.gov

    Modification of the E-ring Double Bond: The double bond in the E-ring is another site for chemical modification. It can undergo a variety of reactions, including hydrogenation to the saturated analog, epoxidation, dihydroxylation, and cleavage. Each of these transformations introduces new functional groups that can be further elaborated, leading to a wide range of derivatives with modified shapes and polarities.

    Enzymatic Modifications and Biotransformations of Bauerenyl Acetate

    Enzymes offer a powerful tool for the selective modification of complex molecules like bauerenyl acetate. Biotransformation, which utilizes whole microbial cells or isolated enzymes, can effect chemical changes with high regio- and stereoselectivity, often under mild reaction conditions that are not easily achievable through traditional chemical methods. nih.govresearchgate.net

    Enzymatic Deacetylation: The hydrolysis of the acetate group at C-3 can be achieved enzymatically using esterases or lipases. This enzymatic deacetylation is often highly selective and can be performed under neutral pH and room temperature, avoiding the harsh basic conditions of chemical hydrolysis that might cause unwanted side reactions. nih.govnih.gov The resulting bauerenol can then serve as a substrate for further chemical or enzymatic modifications.

    Microbial Biotransformations: Whole-cell biotransformations using fungi or bacteria have been extensively used to modify the structure of various pentacyclic triterpenoids. nih.govresearchgate.netknepublishing.comresearchgate.net These microorganisms possess a wide array of enzymes, such as cytochrome P450 monooxygenases, that can introduce hydroxyl groups at various positions on the triterpenoid skeleton. nih.govknepublishing.com While specific biotransformation studies on bauerenyl acetate are not widely reported, it is plausible that microbial systems could hydroxylate the bauerenyl skeleton at positions that are difficult to access through chemical means. Other potential microbial transformations include oxidation of hydroxyl groups, reduction of ketones, and glycosylation. nih.govresearchgate.net These modifications can significantly impact the biological activity of the parent compound. nih.govresearchgate.net

    Table 2: Potential Enzymatic and Microbial Transformations of Bauerenyl Acetate

    Transformation TypeEnzyme/Microorganism ClassPotential Product(s)
    DeacetylationEsterases, LipasesBauerenol
    HydroxylationCytochrome P450 Monooxygenases (Fungi, Bacteria)Hydroxylated bauerenyl acetate derivatives
    OxidationDehydrogenases (Microorganisms)Bauerenone acetate (from bauerenol)
    GlycosylationGlycosyltransferases (Microorganisms)Bauerenyl glycosides

    Biological Activities and Mechanistic Investigations of Bauerenyl Acetate

    Anti-inflammatory Activity Studies and Potential Cellular Targets

    Research has indicated that extracts containing bauerenyl acetate (B1210297) exhibit anti-inflammatory properties. For instance, the ethanolic extract of Vernonia patula aerial parts, which was found to contain bauerenyl acetate, demonstrated significant anti-inflammatory activity in animal models. In carrageenan-induced rat paw edema, the extract at a dose of 400 mg/kg resulted in a 62.86% reduction in paw volume after 5 hours, comparable to the standard drug indomethacin (B1671933) (67.26%) nih.gov. Similarly, in histamine-induced rat paw edema, the same extract dose showed a 64.42% reduction in paw volume at 5 hours, also comparable to indomethacin (66.01%) nih.gov. These findings suggest that bauerenyl acetate, as a component of these extracts, may contribute to the observed anti-inflammatory effects by potentially modulating inflammatory pathways. However, specific cellular targets directly modulated by isolated bauerenyl acetate for its anti-inflammatory action have not been extensively detailed in the reviewed literature.

    Table 1: Anti-inflammatory Activity of Vernonia patula Extract in Rat Paw Edema Models

    ModelTreatment (Dose)% Paw Volume Reduction (at 5h)Reference
    Carrageenan-induced edemaVernonia patula extract (400 mg/kg)62.86% nih.gov
    Histamine-induced edemaVernonia patula extract (400 mg/kg)64.42% nih.gov

    Antimicrobial Activity Evaluation against Pathogenic Microorganisms

    Studies investigating the antimicrobial potential of compounds associated with bauerenyl acetate have yielded some insights. Apolar fractions of leaf and stem extracts from Lychnophora pinaster, which contained bauerenyl acetate (referred to as Δ⁷-bauerenyl acetate), demonstrated antibacterial action against Staphylococcus aureus scielo.brscite.ai. While these studies indicated the presence of antibacterial activity in fractions containing bauerenyl acetate, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values for isolated bauerenyl acetate against various pathogenic microorganisms are not consistently reported in the available literature. Further research isolating and testing bauerenyl acetate directly against a broader spectrum of bacteria and fungi would be beneficial to fully characterize its antimicrobial profile.

    Antioxidant Activity and Reactive Oxygen Species Scavenging

    The antioxidant capacity of plant extracts containing bauerenyl acetate has been explored. The ethanolic extract of Vernonia patula, identified as containing bauerenyl acetate, was evaluated for its antioxidant properties using DPPH and nitric oxide (NO) radical scavenging assays nih.gov. In the DPPH assay, the extract exhibited an IC50 value of 36.59 µg/mL, while in the NO scavenging assay, its IC50 was 47.72 µg/mL nih.gov. For comparison, ascorbic acid showed IC50 values of 8.97 µg/mL for DPPH and 12.39 µg/mL for NO scavenging, indicating that the extract possesses moderate antioxidant activity. Studies on propolis samples, which have been found to contain bauerenyl acetate, have shown mixed results regarding antioxidant activity; some samples exhibited pronounced scavenging activity towards DPPH, comparable to BHT, while others showed no such activity researchgate.net. The precise contribution of bauerenyl acetate to these antioxidant effects requires further dedicated investigation.

    Table 2: Antioxidant Activity (IC50 values) of Vernonia patula Extract

    AssayCompound/ExtractIC50 (µg/mL)Reference
    DPPH radical scavengingVernonia patula extract36.59 nih.gov
    NO radical scavengingVernonia patula extract47.72 nih.gov

    Antitrypanosomal Activity and Interference with Parasite Sterol Metabolism

    Bauerenyl acetate has demonstrated notable antitrypanosomal activity, particularly against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Research has identified bauerenol (B1667763) acetate as an antitrypanosomal agent, with studies reporting an in vitro IC50 value of 2.7 µM against Trypanosoma brucei nih.govnih.govuni-freiburg.de. A metabolite profiling assay suggested that this triterpenoid (B12794562) may influence parasite cholesterol metabolism nih.gov. Importantly, when tested against the human hepatocarcinoma cell line Hep G2, bauerenyl acetate showed very low cytotoxicity, with an IC50 value greater than 80 µM nih.gov. This significant difference in activity against the parasite compared to mammalian cells suggests a degree of selectivity, making it a potential candidate for further development. Other studies have indicated low trypanocidal activity for fractions containing related triterpenes like Δ⁷-bauerenyl acetate scielo.brscite.ai.

    Table 3: Antitrypanosomal Activity and Selectivity of Bauerenyl Acetate

    Parasite/Cell LineActivity/TargetValueReference
    Trypanosoma bruceiAntitrypanosomal (IC50)2.7 µM nih.gov
    Hep G2 (human cell line)Cytotoxicity (IC50)> 80 µM nih.gov

    In Vitro Cytotoxicity Profiling in Cancer Cell Lines

    The in vitro cytotoxicity of bauerenyl acetate against various cancer cell lines has been investigated, with findings indicating a lack of significant activity in some studies. In a comprehensive screening against a panel of ten human cancer cell lines (including U251, UACC-62, MCF-7, NCI-ADR/RES, 786.0, NCI-H460, PC-3, OVCAR-3, HT-29, K562) and the VERO cell line, bauerenyl acetate was found to be inactive researchgate.net. While one source lists "anticolon cancer" activity for bauerenol acetate uni-freiburg.de, the detailed investigation in researchgate.net did not support broad cytotoxic effects against cancer cell lines. Further research may be needed to clarify any specific cytotoxic mechanisms or activities against particular cancer types that might not have been captured in the initial broad screenings.

    Table 4: Cytotoxicity Profile of Bauerenyl Acetate Against Cancer Cell Lines

    Cell Line TestedActivity ObservedReference
    U251 (glioma), UACC-62 (melanoma), MCF-7 (breast), NCI-ADR/RES (ovarian), 786.0 (kidney), NCI-H460 (lung), PC-3 (prostate), OVCAR-3 (ovarian), HT-29 (colon), K562 (leukemia), VERO (non-cancerous)Inactive researchgate.net

    Modulation of Specific Enzyme Activities by Bauerenyl Acetate

    Specific investigations into the modulation of particular enzyme activities by bauerenyl acetate are not extensively documented in the reviewed literature. While studies on related compounds or general acetate metabolism in parasites touch upon enzymes involved in energy pathways nih.govplos.org or inflammatory signaling mdpi.com, direct evidence linking bauerenyl acetate to the specific modulation (inhibition or activation) of distinct enzyme targets remains limited. Therefore, a comprehensive understanding of its enzymatic interactions requires further dedicated research.

    Compound List

    Bauerenyl acetate

    Indomethacin

    Ascorbic acid

    BHT

    Trypanosoma brucei

    Hep G2 cells

    U251 cells

    UACC-62 cells

    MCF-7 cells

    NCI-ADR/RES cells

    Ecological and Chemotaxonomic Significance of Bauerenyl Acetate

    Bauerenyl Acetate (B1210297) as a Specific Chemotaxonomic Marker (e.g., Asteraceae)

    Chemotaxonomy utilizes the distribution of specific chemical compounds within organisms to infer taxonomic relationships. Bauerenyl acetate has been identified as a useful, though not entirely exclusive, marker for certain plant families, most notably the Asteraceae (sunflower family). unimore.it

    Research has documented the presence of bauerenyl acetate in various species within the Asteraceae family. For instance, it has been isolated from the roots of Lactuca indica and Cichorium intybus (chicory), and is considered a potential species-level marker for Picris hieracioides. unimore.itmdpi.comacgpubs.orgbiochemjournal.commdpi.com Studies on the genus Vernonia also report the presence of bauerenyl acetate. researchgate.net The detection of triterpenyl acetates, including bauerenyl acetate, in sediments is often linked to an input from Asteraceae plants. mdpi.com

    However, the utility of bauerenyl acetate as a definitive marker for Asteraceae is qualified by its presence in other plant families. It has also been identified in the Apocynaceae (dogbane family) and Euphorbiaceae (spurge family). ontosight.ai This indicates that while its presence can suggest a contribution from Asteraceae, particularly in paleoecological contexts, it is not an exclusive biomarker for the family and requires correlative evidence for precise taxonomic assignment.

    Table 1: Documented Presence of Bauerenyl Acetate in Various Plant Species

    FamilyGenusSpeciesPlant Part / NoteReference(s)
    Asteraceae LactucaLactuca indicaRoots mdpi.comacgpubs.org
    CichoriumCichorium intybusRoots biochemjournal.comresearchgate.net
    PicrisPicris hieracioidesReported as a species-level marker unimore.itmdpi.comnih.gov
    VernoniaVernonia sp.General finding for the genus researchgate.net
    Apocynaceae ErvatamiaErvatamia wallichianaLeaves, Bark unimore.it
    TabernaemontanaTabernaemontana laurifoliaBark unimore.it
    TabernaemontanaTabernaemontana longipesLeaves nih.gov
    Euphorbiaceae EuphorbiaEuphorbia chrysocomaGeneral finding ontosight.ai

    Environmental and Paleoclimatic Reconstruction using Bauerenyl Acetate Biomarkers

    Molecular biomarkers, or "chemical fossils," are organic compounds preserved in sediments that provide information about past life and environmental conditions. Bauerenyl acetate's stability allows it to be preserved in environmental archives like peat bogs, making it a valuable tool for paleoenvironmental reconstruction.

    Studies of Middle Holocene peat profiles in Northern Spain have utilized bauerenyl acetate and other triterpenoids to interpret past ecological and climatic shifts. biochemjournal.com Its presence throughout peat profiles, sometimes in significant concentrations, points to a consistent input from higher plants, likely including Asteraceae. mdpi.comfrontiersin.org The relative abundance of bauerenyl acetate compared to its corresponding ketone, bauerenone, can offer insights into the specific depositional and diagenetic (post-depositional) conditions within the peat. biochemjournal.com

    In some peat profiles, the concentration of bauerenyl acetate has been observed to be particularly high in specific layers. mdpi.com This restricted distribution can indicate a more specific plant source, such as an increase in the local abundance of Asteraceae, which in turn may reflect changes in land use or climate, such as the expansion of dry meadows or pasturelands. mdpi.commdpi.com Furthermore, the high abundance of triterpenyl acetates in some peat environments has been linked to specific biogeochemical cycles. Researchers have postulated that an acetate-rich environment, potentially driven by hydrogenotrophic methanogenesis (a microbial process of methane (B114726) production), could favor the formation of these acetylated compounds within the peat itself. frontiersin.orglibretexts.org

    Table 2: Research Findings on Bauerenyl Acetate in Environmental and Paleoclimatic Studies

    Study Location / TypeMatrixKey Finding related to Bauerenyl AcetateImplicationReference(s)
    Northern Spain Peat BogsDetected in significant concentrations throughout several peat profiles.Indicates a continuous input from higher plants and its utility as a stable biomarker. mdpi.comfrontiersin.org
    Northern Spain Peat BogsMore abundant than its corresponding ketone (bauerenone) in certain profiles.Suggests specific preservation or transformation pathways in the peat environment. biochemjournal.com
    Northern Spain Peat BogsRestricted distribution and high concentration in specific intervals of the Roñanzas profile.Points to a more specific plant source, potentially linked to changes in local flora (e.g., Asteraceae). mdpi.com
    Po Plain, Italy Sedimentary ArchivesDetected in Bronze Age sediments, linked to the presence of Picris hieracioides.Indicates arid conditions and an expansion of dry meadows and pasturelands during that period. unimore.itmdpi.com

    Role of Bauerenyl Acetate in Plant Secondary Metabolism and Ecological Interactions

    Bauerenyl acetate is a product of plant secondary metabolism. nih.gov Unlike primary metabolites, which are essential for basic growth and development (e.g., sugars, amino acids), secondary metabolites mediate the plant's interactions with its environment. nih.govgau.edu.bd They often serve defensive functions against herbivores, pathogens, and competing plants (allelopathy), or function as attractants for pollinators and seed dispersers. libretexts.org

    As a triterpenoid (B12794562), bauerenyl acetate belongs to a large family of compounds known for their diverse biological activities. ontosight.ai It is synthesized in plants as part of their defense mechanisms. ontosight.ai While specific research on the ecological role of bauerenyl acetate is limited, its chemical nature and origin strongly suggest a role in plant defense. For example, extracts of plants from the Celastraceae and Asteraceae families, which produce a variety of triterpenoids, have demonstrated antifeedant and insecticidal activities against various insect pests. core.ac.ukscirp.org

    More directly, a 2018 study identified bauerenyl acetate isolated from the leaves of Tabernaemontana longipes as a potent antitrypanosomal agent, showing significant growth-inhibitory activity against Trypanosoma brucei, the parasite responsible for trypanosomiasis. nih.gov This finding provides direct evidence of a specific protective bioactivity for the compound, in this case against a eukaryotic parasite. nih.gov This antiparasitic function is a clear example of a compound's role in ecological interactions, protecting the plant from pathogenic organisms.

    Preservation and Degradation Dynamics of Bauerenyl Acetate in Environmental Matrices

    The preservation and degradation of biomarkers like bauerenyl acetate in environmental settings such as soil and sediment are governed by their chemical stability and the surrounding environmental conditions. Bauerenyl acetate is considered to be reputedly resistant to biodegradation, which allows for its preservation over geological timescales. unimore.itmdpi.com

    Studies of peat bogs have provided significant insights into its long-term dynamics. Bauerenyl acetate is consistently found in peat cores, indicating its stability in the anoxic, acidic conditions typical of these environments. mdpi.comfrontiersin.org An interesting dynamic observed is that acetylated triterpenoids, including bauerenyl acetate, are often found in very low amounts in fresh plant material compared to their alcohol (e.g., bauerenol) or ketone (e.g., bauerenone) counterparts. libretexts.org However, these acetates can be found in high abundance in the deeper, anoxic layers of peat. libretexts.org

    This observation has led to the hypothesis that natural acetylation may occur in situ within the peat matrix. libretexts.org The process could be driven by an abundance of acetic acid, a byproduct of certain microbial metabolic pathways like hydrogenotrophic methanogenesis, which is favored in the deeper layers of Sphagnum-rich peatlands. mdpi.comlibretexts.org This suggests that the presence of bauerenyl acetate in sediments may not solely reflect its direct preservation from the source plant, but also a post-depositional chemical transformation influenced by the specific biogeochemical environment. libretexts.org In some profiles, bauerenyl acetate is more abundant than bauerenone, suggesting that the acetate form is either more resistant to degradation or is actively formed under these conditions. biochemjournal.com

    Advanced Analytical Methodologies in Bauerenyl Acetate Research

    Hyphenated Chromatographic-Spectroscopic Techniques (LC-MS/MS, GC-MS/MS)

    Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable tools for analyzing bauerenyl acetate (B1210297).

    Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for the identification and quantification of volatile and semi-volatile compounds like bauerenyl acetate, particularly when present in complex mixtures such as plant extracts or propolis. Studies have utilized GC-MS for the initial identification of bauerenyl acetate from natural sources, employing fused silica (B1680970) capillary columns and mass selective detectors to analyze its fragmentation patterns and confirm its structure scielo.brscielo.brresearchgate.net. For instance, GC-MS analysis, with specific parameters like an HP-5 fused silica capillary column and a mass selective detector, has been instrumental in identifying bauerenyl acetate in propolis samples scielo.brscielo.br. The technique provides detailed mass spectral data, allowing for precise identification by comparing fragmentation patterns with spectral libraries innovareacademics.in.

    Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing bauerenyl acetate in various matrices, including biological samples where concentrations might be lower or the matrix more complex. While specific studies detailing LC-MS/MS analysis of bauerenyl acetate were not extensively found, this technique is a standard for phytochemical analysis and is commonly used for quantifying triterpenoids and related compounds in plant extracts and biological fluids europeanreview.orgresearchgate.netresearchgate.netshimadzu.com. Its ability to perform tandem mass spectrometry (MS/MS) allows for enhanced specificity by fragmenting selected precursor ions, thereby reducing background noise and improving the confidence of identification and quantification researchgate.net.

    Application of Compound-Specific Isotope Analysis (CSIA)

    Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to trace the origin, metabolic fate, or degradation pathways of specific compounds by analyzing the ratios of stable isotopes within their molecules. While direct applications of CSIA specifically on bauerenyl acetate are not widely documented in the provided search results, the methodology itself is relevant for such natural products. CSIA typically involves separating individual compounds using gas or liquid chromatography, followed by combustion or pyrolysis to produce gases that are then analyzed by isotope-ratio mass spectrometry (IRMS) niwa.co.nzenviro.wiki. This approach can differentiate between biotic and abiotic degradation processes or identify the source of organic compounds in environmental or biological samples siremlab.commdpi.com. For bauerenyl acetate, CSIA could potentially be applied to understand its biosynthesis in plants, its environmental fate, or its metabolic transformations in biological systems if specific isotopic signatures are established. For example, acetates of triterpenoid (B12794562) biomarkers have been identified in peats and lake sediments, and CSIA has been used in conjunction with GC-MS to analyze such compounds, suggesting its potential applicability to bauerenyl acetate in environmental studies researchgate.netresearchgate.netresearchgate.net.

    Development of In Vitro and Ex Vivo Biological Assay Models

    Investigating the biological activities of bauerenyl acetate relies on the development and application of various in vitro and ex vivo assay models.

    In Vitro Assays: In vitro assays utilize cell cultures or isolated biological components to assess biological effects. Bauerenyl acetate has been included in studies assessing its potential interactions with biological targets. For instance, it was evaluated in molecular docking and molecular dynamics simulations against the cannabinoid type 1 receptor (CB1), a type of in silico approach that models biological interactions mdpi.comresearchgate.netnih.govresearchgate.net. In a phytochemical study, bauerenyl acetate was tested against a panel of human cancer cell lines for antiproliferative activity. In this specific study, bauerenyl acetate was found to be inactive against the tested cell lines (U251, UACC-62, MCF-7, NCI-ADR/RES, 786.0, NCI-H460, PC-3, OVCAR-3, HT-29, K562) and the VERO cell line, while other compounds isolated from the same plant exhibited activity researchgate.net. In vitro bioassays are also broadly used for detecting and quantifying various chemicals, including endocrine-disrupting chemicals, in environmental samples nih.gov.

    Ex Vivo Assays: Ex vivo assays involve testing compounds on tissues or cells that have been removed from a living organism but are maintained under conditions that preserve their biological function. While specific ex vivo assays directly using bauerenyl acetate were not detailed in the search results, general ex vivo models are employed to study processes like glucose uptake, lipid oxidation, and lipolysis in adipocytes and muscle tissues, often in the context of metabolic research physiogenex.com. Such models could be adapted to study the effects of bauerenyl acetate on cellular functions if its biological relevance in these areas is hypothesized.

    Computational Chemistry and Molecular Dynamics Simulations for Structure-Activity Relationships

    Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship or SAR).

    Molecular Docking and Simulations: Bauerenyl acetate has been a subject of molecular docking and MD simulations to predict its binding affinity and interaction patterns with biological targets. One study investigated the binding of bauerenyl acetate, along with other triterpenes, to the cannabinoid type 1 receptor (CB1) mdpi.comresearchgate.netnih.gov. These simulations revealed that while friedelin (B1674157), α-amyrin, and epifriedelanol (B1671487) showed stronger binding affinities, bauerenyl acetate was included in the analysis. Molecular dynamics simulations were conducted to assess the stability of these complexes, with findings indicating stable interactions for some triterpenes with the CB1 receptor mdpi.comresearchgate.netnih.gov. These in silico methods help in understanding how the molecular structure of bauerenyl acetate influences its potential biological effects, guiding further experimental investigations oncodesign-services.comresearchgate.netresearchgate.netnih.gov.

    Future Research Directions for Bauerenyl Acetate

    Discovery of Novel Bauerenyl Acetate (B1210297) Producing Organisms

    To date, the known sources of Bauerenyl acetate are limited. It has been identified as a specific biomarker for the plant Picris hieracioides, a member of the Asteraceae family. mdpi.com The exclusivity of this compound to a particular species suggests that a broader exploration of related plant taxa and other organisms could unveil new sources. Future research should prioritize systematic screening of plant species within the Asteraceae family and other phylogenetically related families. Furthermore, investigating endophytic fungi and other microorganisms associated with Picris hieracioides may reveal symbiotic production or novel microbial sources of Bauerenyl acetate. The discovery of new producing organisms would be crucial for ensuring a sustainable supply for research and potential applications, and for understanding the ecological distribution and evolutionary significance of this compound.

    Comprehensive Elucidation of Biosynthetic Gene Clusters and Enzymes

    The biosynthetic pathway of Bauerenyl acetate is currently not well understood. Elucidating the genetic and enzymatic machinery responsible for its production is a fundamental area for future research. Triterpenoid (B12794562) biosynthesis generally originates from the cyclization of 2,3-oxidosqualene (B107256), followed by a series of modifications by enzymes such as cytochrome P450s and acetyltransferases.

    Future research should focus on:

    Transcriptome and Genome Sequencing: Sequencing the genome and transcriptome of Picris hieracioides would enable the identification of candidate genes involved in the Bauerenyl acetate biosynthetic pathway.

    Enzyme Characterization: Identifying and characterizing the specific oxidosqualene cyclase that produces the bauerenol (B1667763) skeleton and the subsequent acetyltransferase that attaches the acetate group are critical steps. This would involve heterologous expression of candidate genes in microbial hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) and in vitro enzyme assays to confirm their function.

    Understanding the biosynthetic pathway at a molecular level would pave the way for metabolic engineering approaches to enhance the production of Bauerenyl acetate or to create novel derivatives.

    Targeted Synthesis of Potent and Selective Bauerenyl Acetate Derivatives

    The biological activities of Bauerenyl acetate have not been extensively explored. The targeted synthesis of derivatives is a promising strategy to investigate its structure-activity relationships and to potentially develop analogues with enhanced potency and selectivity for specific biological targets. Future synthetic chemistry efforts could focus on modifying the core bauerenol skeleton or the acetate functional group. For instance, introducing different functional groups, altering stereochemistry, or creating hybrid molecules by linking Bauerenyl acetate to other pharmacophores could yield a library of novel compounds for biological screening. A systematic approach to derivatization, guided by computational modeling and docking studies, could accelerate the discovery of derivatives with significant therapeutic potential.

    In-depth Mechanistic Studies of Biological Activities at the Molecular Level

    A significant gap in the current knowledge is the lack of in-depth studies on the biological activities and molecular mechanisms of Bauerenyl acetate. Preliminary investigations into the bioactivity of pentacyclic triterpenoids suggest a wide range of potential pharmacological effects. Future research should involve comprehensive screening of Bauerenyl acetate against various biological targets, including enzymes, receptors, and signaling pathways implicated in human diseases. Should any significant activity be identified, subsequent mechanistic studies would be essential to determine the precise molecular interactions. Techniques such as proteomics, transcriptomics, and cellular imaging could be employed to unravel the downstream effects and pathways modulated by this compound.

    Expansion of Bauerenyl Acetate's Application as a Biomarker in Geochemistry and Archeology

    One of the most promising current applications of Bauerenyl acetate is its use as a molecular biomarker. Its specificity to Picris hieracioides makes it a valuable tool for paleoenvironmental reconstructions and archeological studies. mdpi.com Research has demonstrated its presence in Bronze Age sediments, providing insights into past vegetation and land use. mdpi.com

    Future research in this area should aim to:

    Validate Specificity: Conduct more extensive surveys of plant species to confirm the high specificity of Bauerenyl acetate as a biomarker for Picris hieracioides.

    Investigate Diagenesis: Study the stability and degradation pathways of Bauerenyl acetate in different sedimentary environments to refine its use in quantitative paleoecological reconstructions.

    Expand Geographic and Temporal Scope: Apply the use of Bauerenyl acetate as a biomarker to a wider range of archeological sites and geological records from different time periods and geographical locations.

    The table below summarizes the detection of Bauerenyl acetate in a sediment core from the Terramara S. Rosa di Poviglio in Italy, highlighting its correlation with the Bronze Age phase.

    Sample Depth (cm)Geological PeriodBauerenyl Acetate Concentration (ng/g)
    99Roman PeriodNot significant
    150Bronze Age>5
    200Bronze Age>5
    250pre-Bronze Age<4

    Data adapted from a study on molecular biomarkers in the Po Plain, Italy. mdpi.com

    This application underscores the potential of Bauerenyl acetate as a powerful tool for understanding past ecosystems and human activities.

    Q & A

    Q. What methodologies are recommended for isolating and purifying Bauerenyl acetate from natural sources?

    Bauerenyl acetate can be isolated from plant sources like Picris hieracioides and Ardisia japonica using solvent extraction (e.g., hexane or ethyl acetate) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods:

    • IR spectroscopy to confirm the ester carbonyl peak (~1732 cm⁻¹) .
    • NMR (¹H and ¹³C) to identify key signals (e.g., δ 5.40 ppm for H-7 and δ 81.15 ppm for C-3) .
    • Mass spectrometry to verify molecular ions (e.g., m/z 468.8 for [M]⁺) and fragmentation patterns (e.g., base peak at m/z 229) .

    Q. How is Bauerenyl acetate structurally distinguished from similar triterpenoid esters?

    Key discriminators include:

    • ¹H NMR : A triplet at δ 5.40 ppm (J = 4.0 Hz) for the H-7 olefinic proton .
    • ¹³C NMR : Signals at δ 171.03 (C=O) and δ 145.45 (C-8) .
    • Chromatographic retention times compared to authenticated standards. Cross-referencing with literature spectral databases (e.g., NIST Chemistry WebBook) is critical .

    Q. What are the optimal storage conditions for Bauerenyl acetate in laboratory settings?

    Store as a solid powder at 4°C (short-term) or -4°C (long-term) in airtight, light-resistant containers to prevent degradation. Monitor stability via periodic HPLC analysis .

    Q. How can researchers validate the identity of Bauerenyl acetate in a newly discovered plant extract?

    Follow a tiered approach:

    • Preliminary screening : TLC with UV/fluorescence detection.
    • Quantitative analysis : GC-MS or LC-MS with selective ion monitoring (SIM) for m/z 468.8 .
    • Comparative analysis : Match spectral data (NMR, IR) to published datasets from Quim. Nova or NIST .

    Q. What safety protocols are essential when handling Bauerenyl acetate in the laboratory?

    • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact.
    • Refer to Safety Data Sheets (SDS) for emergency measures (e.g., eye rinsing with water for 15 minutes) .
    • Dispose of waste via certified chemical disposal services .

    Advanced Research Questions

    Q. How can contradictions in spectral data for Bauerenyl acetate across studies be resolved?

    Contradictions often arise from solvent effects, impurities, or instrumentation variability. Mitigation strategies include:

    • Standardized protocols : Use deuterated solvents (e.g., CDCl₃) and calibrate instruments with reference compounds .
    • 2D-NMR (COSY, HSQC) : Resolve overlapping signals and confirm spin systems .
    • Collaborative verification : Cross-validate data with independent labs .

    Q. What experimental designs are suitable for quantifying Bauerenyl acetate in complex matrices like soil or sediment?

    • Extraction optimization : Use factorial design to test variables (solvent polarity, sonication time) .
    • Detection : GC-MS with selective ion monitoring (SIM) or LC-MS/MS for high sensitivity. In sediment studies, limit detection to 74–114 cm depth to avoid matrix interference .
    • Calibration : Spike matrices with deuterated internal standards (e.g., miliacin-d10) to correct for recovery losses .

    Q. How can researchers investigate the biosynthetic pathway of Bauerenyl acetate in planta?

    • Isotopic labeling : Feed plants with ¹³C-acetate and track incorporation via NMR or MS .
    • Gene silencing : Use RNAi to suppress candidate enzymes (e.g., acetyltransferases) and monitor metabolite depletion .
    • Comparative metabolomics : Analyze mutant vs. wild-type plant lines using LC-HRMS .

    Q. What strategies address low yields of Bauerenyl acetate in synthetic or semi-synthetic routes?

    • Catalyst optimization : Screen Lewis acid catalysts (e.g., BF₃·Et₂O) for acetylation efficiency .
    • Reaction engineering : Use microwave-assisted synthesis to reduce reaction time and byproducts .
    • Purity-driven purification : Employ preparative HPLC with orthogonal columns (C18 vs. phenyl-hexyl) .

    Q. How can the ecological role of Bauerenyl acetate be studied using interdisciplinary frameworks?

    • Ecological theory : Link its production to plant defense hypotheses (e.g., Optimal Defense Theory) via herbivory assays .
    • Field experiments : Apply Bauerenyl acetate to plant surfaces and monitor insect feeding behavior .
    • Biogeochemical cycling : Track its persistence in soil using stable isotope probing (SIP) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.